Superior UCHL1 Potency
In a standardized in vitro enzymatic assay, 6RK73 demonstrates a 3.8-fold higher potency for UCHL1 inhibition compared to the widely used reversible inhibitor LDN57444 [1]. This enhanced potency reduces the required working concentration, potentially mitigating off-target effects in complex biological systems.
| Evidence Dimension | UCHL1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.23 µM |
| Comparator Or Baseline | LDN57444: 0.88 µM |
| Quantified Difference | 3.8-fold lower IC50 (higher potency) |
| Conditions | In vitro half-maximum inhibitory concentration (IC50) assay using purified UCHL1 protein |
Why This Matters
For procurement, this data confirms 6RK73 offers a quantifiably higher potency for UCHL1 inhibition, allowing researchers to use less compound to achieve the same or greater target engagement, which is critical for cell-based assays and in vivo studies where solubility or toxicity may be a concern.
- [1] Liu S, et al. Deubiquitinase activity profiling identifies UCHL1 as a candidate oncoprotein that promotes TGFβ-induced breast cancer metastasis. Clin Cancer Res. 2020 Mar 15;26(6):1460-1473 (Figure 5B). View Source
